N1-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine
Overview
Description
“N1-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine” is a chemical compound with the CAS Number: 1105188-34-8 . It has a molecular weight of 309.43 and its IUPAC name is N1- (4,7-dimethoxy-1,3-benzothiazol-2-yl)-N~2~,N~2~-diethyl-1,2-ethanediamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H23N3O2S/c1-5-18(6-2)10-9-16-15-17-13-11(19-3)7-8-12(20-4)14(13)21-15/h7-8H,5-6,9-10H2,1-4H3,(H,16,17) . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
This compound is a solid . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility are not available in the sources I found.
Scientific Research Applications
Catalytic Activity in Multicomponent Reactions : A related compound, N1,N1,N2,N2-tetramethylethane-1,2-diamine, was used in the preparation of an acidic ionic liquid, which demonstrated significant catalytic activity in multicomponent reactions (Zare et al., 2017).
Preparation of Thiazine and Thiazol Derivatives : Another study explored the use of a similar compound, N,N-dimethyl-2-nitroethene-1,1-diamine, for preparing thiazin-4-one and thiazol-5(2H)-imine derivatives, highlighting its role in synthetic organic chemistry (Trimiño et al., 1998).
Building Block for Synthesis : The compound 3,6-dimethoxybenzene-1,2-diamine, closely related to the compound , was isolated as a product in hydrogenation reactions and subsequently used as a building block in the preparation of benzimidazole derivatives (Besset & Morin, 2009).
Synthesis of Bifunctional Cu(I) Chelator : A study reported the synthesis of a bifunctional Cu(I) chelator from 6-nitrobenzo[d]thiazole, which could be useful in sensing applications. This demonstrates the role of similar compounds in developing chelators for various applications (Massing & Planalp, 2015).
Preparation of Schiff Base Nickel(II) Complexes : The compound N,N-diethyl-1,2-diminoethane was used in the synthesis of Schiff base nickel(II) complexes, highlighting its utility in coordination chemistry (Bhowmik et al., 2010).
Catalysis in Polymerisation : A series of Zn(II) and Cu(II) complexes based on diethylethane-1,2-diamine derivatives were synthesized and used as precatalysts for polymerizing rac-lactide, indicating the compound's role in catalyzing polymerization processes (Kang et al., 2019).
Safety And Hazards
properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N',N'-diethylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2S/c1-5-18(6-2)10-9-16-15-17-13-11(19-3)7-8-12(20-4)14(13)21-15/h7-8H,5-6,9-10H2,1-4H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOLAOHCAVZAIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=NC2=C(C=CC(=C2S1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601163659 | |
Record name | N2-(4,7-Dimethoxy-2-benzothiazolyl)-N1,N1-diethyl-1,2-ethanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601163659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine | |
CAS RN |
1105188-34-8 | |
Record name | N2-(4,7-Dimethoxy-2-benzothiazolyl)-N1,N1-diethyl-1,2-ethanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1105188-34-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N2-(4,7-Dimethoxy-2-benzothiazolyl)-N1,N1-diethyl-1,2-ethanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601163659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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